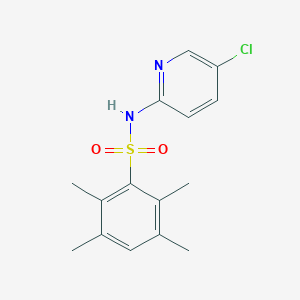
N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide, also known as TCS 2312, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides and has been found to exhibit interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide 2312 is not fully understood, but it is believed to act by inhibiting the activity of carbonic anhydrases. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They play important roles in many physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting the activity of carbonic anhydrases, N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide 2312 may disrupt these processes and lead to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide 2312 has been found to exhibit interesting biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide 2312 has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide 2312 has been shown to inhibit the activity of carbonic anhydrases in the eye, which may have potential applications in the treatment of glaucoma.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide 2312 in lab experiments is its potent inhibitory activity against carbonic anhydrases. This makes it a useful tool for studying the role of carbonic anhydrases in various physiological processes. Additionally, N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide 2312 has been shown to exhibit antitumor and anti-inflammatory activity, which may have potential applications in drug discovery. However, one of the limitations of using N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide 2312 is its potential toxicity. It has been shown to exhibit cytotoxicity against some cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide 2312. One area of research is the development of N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide 2312 derivatives with improved potency and selectivity. Another area of research is the study of the mechanism of action of N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide 2312 and its potential applications in the treatment of various diseases. Additionally, the use of N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide 2312 in combination with other drugs may have potential applications in cancer treatment. Finally, the study of the pharmacokinetics and pharmacodynamics of N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide 2312 may provide valuable insights into its potential clinical applications.
Synthesis Methods
The synthesis of N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide 2312 can be achieved by reacting 2,3,5,6-tetramethylbenzenesulfonyl chloride with 5-chloro-2-pyridinamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide 2312 in its pure form.
Scientific Research Applications
N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide 2312 has been studied extensively for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrases, which play important roles in many physiological processes. N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide 2312 has also been found to exhibit antitumor activity and has been studied for its potential as a cancer treatment. Additionally, N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide 2312 has been studied for its potential as an anti-inflammatory agent.
properties
Product Name |
N-(5-chloro-2-pyridinyl)-2,3,5,6-tetramethylbenzenesulfonamide |
|---|---|
Molecular Formula |
C15H17ClN2O2S |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-2,3,5,6-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C15H17ClN2O2S/c1-9-7-10(2)12(4)15(11(9)3)21(19,20)18-14-6-5-13(16)8-17-14/h5-8H,1-4H3,(H,17,18) |
InChI Key |
NHNHZSFLINURKP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=NC=C(C=C2)Cl)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=NC=C(C=C2)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226113.png)
![1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226115.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226120.png)
![2-[(3-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B226124.png)




![1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine](/img/structure/B226173.png)


